4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

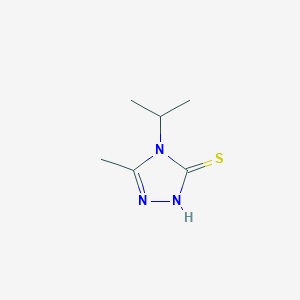

4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound is known for its applications in proteomics research and other biochemical studies .

准备方法

The synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide with aqueous sodium hydroxide under reflux . The reaction mixture is then treated with charcoal and filtered to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

化学反应分析

4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The compound can undergo S-alkylation to form S-substituted derivatives.

Complexation: It can form coordination complexes with metals such as nickel, copper, zinc, cadmium, and tin.

Common reagents used in these reactions include oxidizing agents for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Applications

Coordination Chemistry:

4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is utilized as a ligand in coordination chemistry. It forms stable metal complexes with transition metals such as nickel, copper, and zinc. These complexes are important for catalysis and material science applications.

Reagent in Synthesis:

The compound serves as a reagent in various synthetic pathways. It can undergo oxidation to form disulfides or be used in S-alkylation reactions to yield S-substituted derivatives, making it valuable in organic synthesis.

Biological Applications

Anticancer Activity:

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | IGR39 (Melanoma) | 12.5 |

| This compound | MDA-MB-231 (Breast) | 15.0 |

| This compound | Panc-1 (Pancreatic) | 18.0 |

These results indicate significant cytotoxic effects against melanoma cells .

Antimicrobial Properties:

The compound exhibits broad-spectrum antimicrobial activity:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Candida albicans | 16 µg/mL |

Molecular docking studies suggest that it interacts effectively with bacterial enzymes, contributing to its antibacterial efficacy .

Antioxidant Activity:

The antioxidant potential of this triazole derivative has been evaluated using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging ability comparable to standard antioxidants like ascorbic acid .

Industrial Applications

Corrosion Inhibition:

In industrial settings, this compound is explored as a corrosion inhibitor for metals exposed to harsh environments. Its ability to form protective layers on metal surfaces enhances durability and longevity .

Material Development:

The compound is also utilized in the development of novel materials due to its unique chemical properties. This includes applications in coatings and polymers where enhanced stability and performance are required .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the cytotoxic effects of various triazole derivatives on cancer cell lines. The findings indicated that this compound exhibited the highest potency against melanoma cells compared to other derivatives tested .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibacterial agents amid rising antibiotic resistance .

作用机制

The mechanism of action of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with metal surfaces and biological molecules. The compound binds to metal surfaces via the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring . This binding can inhibit corrosion and form stable complexes with metals. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

相似化合物的比较

Similar compounds to 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol include:

4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the isopropyl group.

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino and pyridyl group, offering different chemical properties.

5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Contains additional phenyl and phenoxy groups, providing unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

生物活性

4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 151519-23-2) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound through a review of recent research findings, including case studies and data tables.

The molecular formula of this compound is C₆H₁₁N₃S, with a molecular weight of 157.24 g/mol. Its structure features a triazole ring with a thiol group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. In particular:

- Cytotoxicity Studies : The compound has been tested against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicate that it exhibits significant cytotoxic effects, especially against melanoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | IGR39 | 12.5 |

| This compound | MDA-MB-231 | 15.0 |

| This compound | Panc-1 | 18.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that it possesses antibacterial and antifungal activities:

- Antibacterial Efficacy : The compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Candida albicans.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Candida albicans | 16 µg/mL |

- Mechanism of Action : Molecular docking studies indicate that the compound interacts effectively with bacterial enzymes, which may explain its antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using various assays:

- DPPH and ABTS Assays : These assays measure the ability of compounds to scavenge free radicals. The results showed that this compound has significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Case Studies

A notable study synthesized derivatives of 1,2,4-triazole incorporating the thiol group and evaluated their biological activities:

- Synthesis : Derivatives were created through reactions involving hydrazones and aldehydes.

- Biological Evaluation : The synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines and antimicrobial activity against several pathogens.

属性

IUPAC Name |

3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASORQSEVCDPBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151519-23-2 |

Source

|

| Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。